molecular formula C11H20N2O2 B13329098 tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13329098
M. Wt: 212.29 g/mol
InChI Key: MUHJRPXVKHQFJD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a dihydropyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves the reaction of 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dihydropyridine ring is known to interact with calcium channels, influencing calcium ion transport and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(aminomethyl)benzoate
  • tert-Butyl 4-(aminomethyl)phenylcarbamate
  • tert-Butyl 4-(aminomethyl)pyridine-3-carboxylate

Uniqueness

tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its dihydropyridine ring structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4,6,9H,5,7-8,12H2,1-3H3

InChI Key

MUHJRPXVKHQFJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C=C1)CN

Origin of Product

United States

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